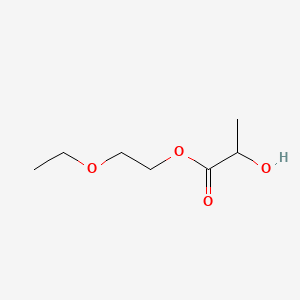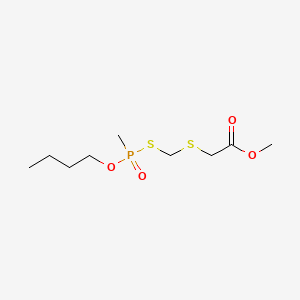![molecular formula C34H66O6S3Sn B13766979 Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane CAS No. 67939-23-5](/img/structure/B13766979.png)
Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane is an organotin compound with the molecular formula C34H66O6S3Sn and a molecular weight of 785.79 g/mol . This compound is known for its unique structure, which includes a butyl group attached to a tin atom, along with three 2-[(2-ethyl-1-oxohexyl)oxy]ethylthio groups. It is used in various industrial and research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane typically involves the reaction of butyltin trichloride with 2-[(2-ethyl-1-oxohexyl)oxy]ethylthiol in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to obtain a high-purity product.
Chemical Reactions Analysis
Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced species.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane include other organotin compounds such as:
Butyltin tris(2-ethylhexanoate): Similar in structure but with different functional groups.
Monobutyltin trichloride: Contains a butyl group and three chlorine atoms attached to tin.
Dibutyltin dichloride: Contains two butyl groups and two chlorine atoms attached to tin.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
67939-23-5 |
|---|---|
Molecular Formula |
C34H66O6S3Sn |
Molecular Weight |
785.8 g/mol |
IUPAC Name |
2-[butyl-bis[2-(2-ethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/3C10H20O2S.C4H9.Sn/c3*1-3-5-6-9(4-2)10(11)12-7-8-13;1-3-4-2;/h3*9,13H,3-8H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
NDXASEYUWBMJMU-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)C(=O)OCCS[Sn](CCCC)(SCCOC(=O)C(CC)CCCC)SCCOC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



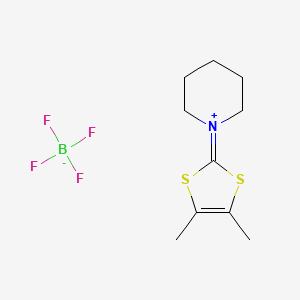
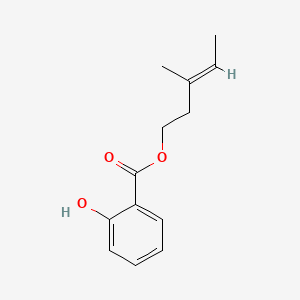

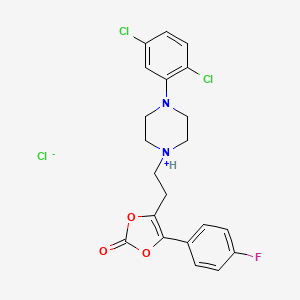
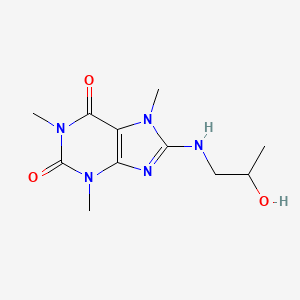

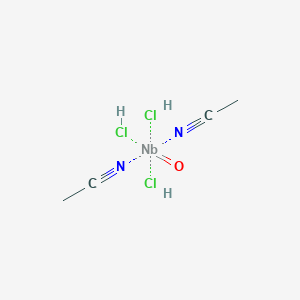
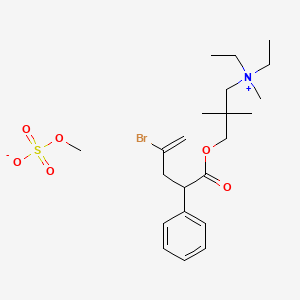
![Ledienosid [German]](/img/structure/B13766944.png)
